(3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester is a chiral compound that plays a significant role in organic synthesis and medicinal chemistry. The compound is characterized by its unique piperidine structure, which includes a hydroxyl group and a tert-butyl ester functional group. These features contribute to its utility in asymmetric synthesis and as a potential drug candidate.
This compound falls under the category of carbamates, which are esters or salts of carbamic acid. It is classified as a piperidine derivative due to the presence of the piperidine ring in its structure. The compound is often synthesized from commercially available starting materials, making it accessible for various research applications.
The synthesis of (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester typically involves several key steps:
The molecular formula of (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester is , with a molecular weight of approximately 216.2796 g/mol . The compound features:
(3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester can participate in various chemical reactions:
The mechanism of action for (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of enzymes, inhibiting their activity and modulating biological pathways. The presence of the tert-butyl ester group enhances stability and bioavailability, facilitating its potential therapeutic effects.
Relevant data regarding melting points, boiling points, and specific heat capacities are not extensively documented but are essential for practical applications in laboratories.
(3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester has several applications across different fields:
The construction of the stereodefined piperidine core in (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester requires precise chiral control at C3 and C4 positions. Industrial routes typically employ one of three strategies: chiral pool derivation, chiral auxiliary-mediated synthesis, or enzymatic resolution. The chiral pool approach often starts from naturally occurring chiral amino acids (e.g., aspartic acid derivatives), where existing stereocenters guide the formation of new chiral centers during piperidine ring cyclization. Alternatively, diastereoselective trans-hydroxylation of Δ³-piperideine precursors using osmium tetroxide or catalytic Upjohn dihydroxylation achieves the required anti-diol configuration with diastereomeric ratios exceeding 9:1 [4]. Enzymatic resolution using lipases or esterases has demonstrated exceptional efficiency, resolving racemic N-acylated precursors with enantiomeric excess (ee) >99% through selective hydrolysis or acylation kinetics [7].
Table 1: Stereocontrol Methods for (3R,4S) Configuration
Method | Key Reagent/Catalyst | diastereomeric Ratio | ee (%) |
---|---|---|---|
Chiral Pool Derivation | L-Aspartic Acid Derivatives | N/A | >99 |
trans-Dihydroxylation | OsO₄/NMO | 9:1 | 95 |
Enzymatic Resolution | Candida antarctica Lipase B | N/A | >99 |
The tert-butyloxycarbonyl (Boc) group serves critical functions beyond amine protection during the synthetic sequence. Its steric bulk (∼100 ų) prevents lactamization between the C4 amine and C3 hydroxyl groups during ring formation or downstream reactions. This protection is indispensable when introducing electrophilic groups at the nitrogen atom or performing C-H functionalization on the piperidine scaffold. The Boc group's orthogonal stability permits selective deprotection under acidic conditions (e.g., TFA/DCM) without affecting common protecting groups for alcohols like tert-butyldimethylsilyl (TBS) or benzyl ethers [4]. Kinetic studies reveal that Boc cleavage follows first-order kinetics with a half-life of ∼45 minutes in 25% TFA/DCM at 0°C, enabling precise reaction control. Post-deprotection, the amine intermediate undergoes functionalization to yield pharmaceutically relevant structures, including kinase inhibitor precursors and antimicrobial agents [4] [6].
Catalytic asymmetric hydrogenation represents the most industrially viable route to high-optical-purity intermediates. Enantioselective hydrogenation of N-Boc-protected 3-oxo-4-aminopyridine derivatives using chiral ruthenophos complexes achieves near-quantitative conversion with ee values consistently >98% [3] [6]. The hydrogenation proceeds under moderate H₂ pressure (50-100 psi) in methanol or ethanol at 50-80°C, with catalyst loadings as low as 0.5 mol%. X-ray crystallography confirms that the chiral ligand's diphosphine moiety controls hydride delivery to the Si-face of the enamide carbonyl, establishing the (3R) configuration. Subsequent diastereoselective reduction of the resulting ketone with L-Selectride® or enzymatic bioreduction yields the syn-(3R,4S) diol configuration with >20:1 diastereoselectivity. This methodology underpins multi-kilogram manufacturing processes documented in supplier production records [6].
Achieving >99% ee necessitates meticulous parameter optimization across three domains: solvent polarity, catalyst-to-substrate ratio, and temperature control. Polar aprotic solvents (DMF, NMP) improve catalyst solubility but promote racemization at elevated temperatures (>60°C). Systematic studies demonstrate that isopropanol optimizes enantioselectivity for hydrogenations, providing ee values 8-12% higher than toluene or THF under identical conditions. Catalyst loading optimization reveals diminishing returns above 1.5 mol%, with 0.8 mol% identified as the cost-performance optimum. Temperature gradients critically impact stereocontrol: maintaining hydrogenation at -5°C to 0°C suppresses epimerization, whereas reductions above 25°C cause significant ee erosion (∼15% per 10°C increase). Implementing these parameters enables reproducible production at ee >99.5%, as verified by chiral HPLC (Chiralpak® AD-H column) [6] [7].
Table 2: Optimization Parameters for Enantioselective Synthesis
Parameter | Optimal Condition | Suboptimal Condition | ee Impact |
---|---|---|---|
Solvent | Isopropanol | Tetrahydrofuran | +12% ee |
Catalyst Loading | 0.8 mol% | 0.2 mol% | +25% ee |
Temperature | -5°C to 0°C | 25°C | +15% ee |
H₂ Pressure | 80 psi | 150 psi | +5% ee |
Sustainable synthesis innovations focus on solvent reduction, catalytic efficiency, and step economy. Continuous flow hydrogenation replaces batch reactors, enhancing heat/mass transfer while reducing solvent consumption by 40-60% compared to traditional stirred tanks [4]. E-factor analysis reveals that classical routes generate ∼35 kg waste/kg product, primarily from chromatographic purifications. Implementing crystallization-driven purification (aqueous ethanol recrystallization) slashes this to <8 kg/kg. Bio-based solvents (2-methyltetrahydrofuran, cyclopentyl methyl ether) demonstrate excellent compatibility in Boc protection/deprotection, offering renewable alternatives to dichloromethane with comparable yield profiles (88-92% yield). Microwave-assisted reactions accelerate key steps: N-Boc protection completes in 8 minutes (vs. 12 hours conventionally) at 80°C without racemization. These advances align with pharmaceutical industry demands for environmentally conscious manufacturing while maintaining stringent stereochemical standards [4].
Physicochemical Properties, Stability, and Applications
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7